Acecarbromal

Description

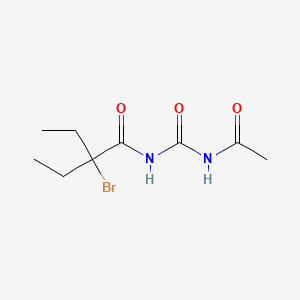

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZUGELZHZOXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(=O)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058810 | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-66-7 | |

| Record name | Acecarbromal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecarbromal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-[(acetylamino)carbonyl]-2-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acecarbromal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECARBROMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E47C56IGOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acecarbromal: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acecarbromal, also known by trade names such as Sedamyl and Abasin, is a sedative and hypnotic agent belonging to the acyclic ureide class of compounds.[1][2] First synthesized in the early 20th century, it has been utilized for its central nervous system depressant effects, primarily in the management of insomnia and anxiety.[1][3] Although its use has declined with the advent of newer pharmaceuticals, a technical understanding of its chemical and pharmacological properties remains pertinent for research into sedative-hypnotic drugs and their mechanisms of action. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound.

Chemical Identity and Structure

This compound is chemically identified as N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide.[4] Its structure features a central urea moiety with acetyl and bromo-diethylacetyl substitutions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | [4] |

| CAS Number | 77-66-7 | [1][4] |

| Molecular Formula | C9H15BrN2O3 | [1][4] |

| Molecular Weight | 279.13 g/mol | [4] |

| Canonical SMILES | CCC(Br)(CC)C(=O)NC(=O)NC(=O)C | [5] |

| InChI Key | SAZUGELZHZOXHB-UHFFFAOYSA-N | [6] |

Physicochemical Properties

This compound is a white to off-white crystalline powder with a slightly bitter taste.[2][6] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 108-109 °C | [2][7] |

| Solubility | Slightly soluble in water; freely soluble in alcohol and ethyl acetate. | [2][6] |

| XLogP3 | 2.3 | [4] |

Pharmacological Properties

Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][8][9] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[3][8] By binding to a site on the receptor complex, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[3][8] This hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, resulting in a calming and sedative effect.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion. Following oral administration, it is absorbed and distributed to the central nervous system.[8] Metabolism primarily occurs in the liver, where it undergoes biotransformation into more water-soluble metabolites.[8] These metabolites are subsequently excreted by the kidneys.[8] Chronic use of this compound can lead to the accumulation of bromide ions, which may result in a condition known as bromism, characterized by neurological and psychological symptoms.[10]

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general chemical principles and related literature, the following outlines can be inferred.

Synthesis

A potential synthetic route for this compound involves a multi-step process. A generalized workflow is presented below.

Analysis in Biological Fluids

The quantification of this compound in biological matrices such as plasma or urine would typically involve chromatographic techniques coupled with mass spectrometry. A general workflow for such an analysis is outlined below.

Conclusion

This compound is a historically significant sedative-hypnotic agent whose mechanism of action through the potentiation of GABA-A receptors is well-understood. While its clinical application has diminished, its study continues to provide valuable insights for the development of new central nervous system depressants. The lack of detailed, publicly available experimental protocols highlights a potential area for future research to fully characterize its synthesis, metabolism, and analytical methodologies. This guide serves as a foundational resource for professionals in the fields of pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. openanesthesia.org [openanesthesia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Acecarbromal on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acecarbromal, a sedative and hypnotic agent, is understood to exert its therapeutic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2][3] This guide synthesizes the current understanding of the mechanism of action for this compound and related bromoureide compounds. Due to a lack of specific quantitative binding and electrophysiological data for this compound in the available scientific literature, this document leverages detailed experimental findings from its close structural analog, bromisoval (bromovalerylurea), to provide a comprehensive technical overview.[3][4] The presented data and protocols from studies on bromisoval offer a robust framework for understanding the molecular interactions of this compound with GABA-A receptors. This guide includes detailed experimental methodologies, a summary of quantitative data from related compounds, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor and this compound

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission throughout the CNS.[5][6] Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride ion channel opens, leading to an influx of chloride ions into the neuron.[2][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[2][5]

Core Mechanism of Action: Positive Allosteric Modulation

This compound is classified as a positive allosteric modulator (PAM) of the GABA-A receptor.[3] This means that it binds to a site on the receptor that is distinct from the GABA binding site.[3] The binding of this compound is believed to induce a conformational change in the receptor that increases its affinity for GABA.[8] This potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, thereby enhancing the inhibitory postsynaptic currents (IPSCs).[4]

The sedative and hypnotic effects of this compound are a direct consequence of this enhanced neuronal inhibition.[1][2] It is noteworthy that studies on the related compound bromisoval have shown that its modulatory effects are not blocked by flumazenil, a known antagonist of the benzodiazepine binding site on the GABA-A receptor.[4] This suggests that bromoureides like this compound and bromisoval likely bind to a different allosteric site than benzodiazepines.[4]

Signaling Pathway of this compound on GABA-A Receptors

The following diagram illustrates the proposed signaling pathway for this compound's action on the GABA-A receptor.

Quantitative Data (from Bromisoval Studies)

While specific quantitative data for this compound is not available, studies on the structurally similar compound bromisoval provide valuable insights into the expected pharmacological effects.

| Parameter | Compound | Value | Experimental System | Reference |

| Effect on IPSC Decay | Bromisoval | Dose-dependent prolongation | Whole-cell patch-clamp on rat cortical pyramidal neurons | [4] |

| Antagonism by Flumazenil | Bromisoval | No attenuation of prolonged IPSCs | Whole-cell patch-clamp on rat cortical pyramidal neurons | [4] |

Note: IPSC refers to Inhibitory Postsynaptic Current.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the effects of bromoureides on GABA-A receptors, adapted from a study on bromisoval.[4] This protocol can serve as a template for investigating the electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology on Cortical Slices

Objective: To measure the effect of the test compound on GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons.

Materials:

-

Wistar rats (postnatal day 14-21)

-

Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid [aCSF] with modified ion concentrations to reduce excitotoxicity)

-

Recording aCSF (oxygenated)

-

Internal solution for patch pipette (containing a physiological concentration of chloride)

-

Test compound (this compound/Bromisoval) stock solution

-

Vibrating microtome

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the rat in accordance with institutional animal care and use committee guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Cut coronal slices (e.g., 300 µm thick) containing the cortex using a vibrating microtome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Identify pyramidal neurons in the desired cortical layer using DIC optics.

-

Establish a whole-cell patch-clamp recording from a selected neuron using a glass micropipette filled with the internal solution.

-

Record sIPSCs in voltage-clamp mode at a holding potential of -70 mV.

-

-

Drug Application:

-

After obtaining a stable baseline recording of sIPSCs for several minutes, apply the test compound (this compound or bromisoval) at various concentrations to the perfusion bath.

-

Record the changes in sIPSC frequency, amplitude, and decay kinetics in the presence of the drug.

-

To test for benzodiazepine site interaction, co-apply flumazenil with the test compound.

-

-

Data Analysis:

-

Detect and analyze sIPSCs using appropriate software.

-

Measure the amplitude, frequency, and decay time constant of sIPSCs before and during drug application.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the whole-cell patch-clamp experiment described above.

Conclusion and Future Directions

This compound, a member of the bromoureide class of sedatives, is understood to act as a positive allosteric modulator of the GABA-A receptor.[3] While direct quantitative data for this compound remains elusive, electrophysiological studies on the closely related compound bromisoval demonstrate a clear potentiation of GABAergic neurotransmission through the prolongation of inhibitory postsynaptic currents.[4] This effect appears to be mediated through a binding site distinct from that of benzodiazepines.[4]

For drug development professionals, the key takeaway is that the bromoureide scaffold offers a means to modulate the GABA-A receptor. However, a significant concern with chronic use of these compounds is the risk of bromide toxicity, or "bromism".[3] Future research should focus on conducting detailed binding and electrophysiological studies specifically with this compound to quantify its affinity and potency at various GABA-A receptor subunit combinations. Furthermore, the development of novel sedative-hypnotics based on a similar mechanism but lacking the bromine moiety could represent a promising avenue for creating safer therapeutic agents.[3] The experimental protocols and mechanistic framework provided in this guide offer a solid foundation for such future investigations.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Carbromal? [synapse.patsnap.com]

- 8. What is the mechanism of Bromisoval? [synapse.patsnap.com]

Navigating the CNS Depressant Landscape: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acecarbromal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acecarbromal, a historical sedative-hypnotic agent of the bromoureide class, offers a valuable case study in the principles of central nervous system (CNS) depressant pharmacology. While its clinical use has largely been superseded by newer agents with more favorable safety profiles, an understanding of its pharmacokinetic and pharmacodynamic properties remains relevant for the development of novel therapeutics targeting the γ-aminobutyric acid (GABA) system. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, metabolic pathways, and the experimental protocols used to characterize its effects. Due to the limited availability of contemporary research, this guide synthesizes established knowledge and data from related compounds to present a cohesive analysis. A key takeaway is the significant risk of bromide toxicity, or "bromism," associated with chronic use, a factor that ultimately led to its decline in therapeutic prominence.

Introduction

This compound, also known as acetylcarbromal, is a ureide derivative that was historically used for its sedative and hypnotic properties in the management of insomnia and anxiety.[1] Structurally related to the barbiturates, it exerts its effects on the central nervous system to produce a state of calm and to induce sleep.[1] Despite its initial therapeutic applications, concerns over its potential for dependence and the cumulative toxicity associated with the bromide ion have led to a significant decline in its use.[2] This document serves as a technical resource for researchers and drug development professionals, detailing the known pharmacokinetic and pharmacodynamic characteristics of this compound and the methodologies for their evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is CNS depression, leading to sedation and hypnosis. This is achieved through the modulation of the major inhibitory neurotransmitter system in the brain.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound's mechanism of action is centered on its interaction with the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission.[3][4]

-

GABA-A Receptor Function: The GABA-A receptor is a pentameric protein complex that forms a chloride ion (Cl-) channel.[5] When the endogenous ligand, GABA, binds to the receptor, it triggers a conformational change that opens the channel, allowing Cl- ions to flow into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[3][4]

-

Allosteric Modulation by this compound: this compound acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a site on the receptor complex that is distinct from the GABA binding site.[4] This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening. The potentiation of GABAergic neurotransmission results in a greater overall inhibitory tone in the CNS, leading to the observed sedative and hypnotic effects.[3][4] This mechanism is analogous to that of other CNS depressants like benzodiazepines and barbiturates, although the specific binding sites and molecular interactions may differ.[3]

Figure 1: Mechanism of action of this compound at the GABA-A receptor.

Therapeutic Effects and Side Effects

The primary therapeutic effects of this compound are sedation and hypnosis. However, its use is associated with a range of side effects, which are summarized in the table below.

| Category | Effects |

| Therapeutic Effects | Sedation, Hypnosis, Anxiolysis |

| Common Side Effects | Drowsiness, Dizziness, Confusion, Motor Incoordination |

| Serious Adverse Effects | Respiratory Depression (especially in high doses or with other CNS depressants), Bromism (with chronic use) |

Table 1: Therapeutic Effects and Side Effects of this compound

A significant concern with prolonged use of this compound is the risk of bromism , a state of bromide toxicity resulting from the accumulation of bromide ions in the body following the drug's metabolism.[2] Symptoms of bromism can range from dermatological and gastrointestinal disturbances to severe neuropsychiatric manifestations such as memory loss, confusion, hallucinations, and delirium.[2]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is sparse in contemporary scientific literature. The information available is largely qualitative. The following table summarizes the known pharmacokinetic properties of this compound.

| PK Parameter | Description |

| Absorption | Administered orally and absorbed from the gastrointestinal tract.[3] |

| Distribution | Distributed throughout the body and crosses the blood-brain barrier to exert its effects on the CNS.[3] |

| Metabolism | Primarily metabolized in the liver, likely by the cytochrome P450 (CYP) enzyme system.[2][6] A key metabolic step is debromination, leading to the release of bromide ions.[2] |

| Excretion | Metabolites are excreted from the body, with bromide ions being eliminated slowly. |

| Half-life | Specific half-life data for this compound is not readily available. The slow elimination of bromide ions contributes to the risk of accumulation and toxicity with chronic use. |

| Bioavailability | Quantitative bioavailability data is not well-documented. |

| Protein Binding | The extent of plasma protein binding is not well-characterized. |

Table 2: Summary of this compound Pharmacokinetic Properties

Metabolism of Related Bromoureides

To provide further insight, the metabolic pathways of structurally similar bromoureides, Bromisoval and Carbromal, have been studied. Both undergo extensive hepatic metabolism, with key reactions including dehalogenation (removal of the bromine atom) and transformations of the urea side chain.[6] For instance, Bromisoval metabolism involves an initial debromination mediated by the cytochrome P450 system, followed by conjugation with glutathione.[6] It is plausible that this compound undergoes a similar metabolic fate.

Drug Interactions

The CNS depressant effects of this compound can be potentiated by concomitant use of other substances that also suppress central nervous system activity. The metabolism of this compound can also be affected by drugs that inhibit or induce hepatic enzymes.

| Interacting Agent | Potential Effect |

| Other CNS Depressants (e.g., alcohol, benzodiazepines, barbiturates, opioids) | Additive sedation and respiratory depression. |

| CYP450 Inhibitors | May increase plasma concentrations of this compound, leading to enhanced effects and toxicity. |

| CYP450 Inducers | May decrease plasma concentrations of this compound, potentially reducing its efficacy. |

Table 3: Potential Drug Interactions with this compound

Experimental Protocols

The evaluation of sedative-hypnotic drugs like this compound involves a battery of preclinical tests to characterize their effects on the CNS. Below are detailed methodologies for two standard assays.

Thiopental-Induced Sleeping Time Test

This assay is used to assess the hypnotic or sedative-potentiating effects of a test compound.[4][7]

Principle: The test measures the ability of a compound to prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of a short-acting barbiturate, such as thiopental sodium. An increase in sleeping time indicates a CNS depressant effect.

Methodology:

-

Animals: Typically, mice or rats are used. Animals are acclimatized to the laboratory conditions before the experiment.

-

Groups: Animals are divided into control and test groups. The control group receives the vehicle, while the test groups receive different doses of the test compound (e.g., this compound). A positive control group receiving a known sedative-hypnotic (e.g., diazepam) may also be included.

-

Administration: The test compound or vehicle is administered, usually orally or intraperitoneally.

-

Induction of Sleep: After a predetermined pretreatment time (e.g., 30-60 minutes), a standard dose of thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to all animals to induce sleep.[7]

-

Parameters Measured:

-

Onset of Sleep (Latency): The time from thiopental administration to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

-

Duration of Sleep: The time from the loss to the regaining of the righting reflex.

-

-

Analysis: The mean onset and duration of sleep for each group are calculated and compared. A significant increase in the duration of sleep in the test groups compared to the control group indicates a hypnotic effect.

Figure 2: Experimental workflow for the Thiopental-Induced Sleeping Time Test.

Rota-rod Test

This test is used to evaluate the effect of a drug on motor coordination.[4]

Principle: A deficit in motor coordination, which can be a side effect of sedative-hypnotics, is indicated by the inability of an animal to remain on a rotating rod.

Methodology:

-

Apparatus: A rotating rod apparatus (Rota-rod) with a set speed.

-

Training: Animals are trained to stay on the rotating rod for a specific period before the experiment.

-

Administration: The test compound or vehicle is administered to the trained animals.

-

Testing: At various time points after administration, the animals are placed on the rotating rod, and the time they are able to stay on the rod (latency to fall) is recorded.

-

Analysis: A significant decrease in the time spent on the rod in the test groups compared to the control group indicates impaired motor coordination.

Conclusion

This compound serves as an important historical example of a sedative-hypnotic agent, with its pharmacodynamic action rooted in the positive allosteric modulation of the GABA-A receptor. While its clinical utility has diminished due to the significant risk of bromism and the availability of safer alternatives, the study of its properties provides valuable insights for the ongoing development of CNS-active drugs. The lack of comprehensive quantitative pharmacokinetic data highlights the challenges in fully characterizing older drugs. The experimental protocols described herein represent standard methodologies that remain central to the preclinical evaluation of novel sedative and hypnotic compounds. For drug development professionals, the story of this compound underscores the critical importance of evaluating not only the primary mechanism of action but also the metabolic fate and long-term toxicity profile of any new chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromisoval - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ijabbr.com [ijabbr.com]

Acecarbromal CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Acecarbromal, a sedative and hypnotic agent. It details the compound's chemical identity, including its CAS number and IUPAC nomenclature. The primary mechanism of action, involving the positive allosteric modulation of the GABA-A receptor, is discussed. While specific quantitative pharmacokinetic and toxicological data for this compound are limited in publicly available literature, this guide synthesizes available information and provides context based on related bromoureide compounds. Detailed, generalized protocols for synthesis and analytical determination are presented, alongside a visualization of the relevant signaling pathway, to support further research and development efforts in the field of sedative-hypnotics.

Chemical and Physical Data

This compound, also known as acetylcarbromal, is a brominated acylurea derivative.[1] It has been recognized for its sedative and hypnotic properties.[2]

| Property | Value | Reference |

| CAS Number | 77-66-7 | [1][2][3][4][5] |

| IUPAC Name | N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide | [1][3] |

| Molecular Formula | C₉H₁₅BrN₂O₃ | [2][5] |

| Molecular Weight | 279.13 g/mol | [5] |

| Synonyms | Acetylcarbromal, Acetyladalin, Abasin, Sedamyl | [1] |

| Appearance | Crystals with a slightly bitter taste | |

| Melting Point | 108-109 °C | |

| Solubility | Slightly soluble in water; freely soluble in alcohol and ethyl acetate |

Mechanism of Action

This compound exerts its sedative and hypnotic effects by modulating the central nervous system. Its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride (Cl⁻) channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system. This mechanism is shared with other sedative-hypnotics like barbiturates, though this compound's specific binding site and pharmacological profile may differ.

Signaling Pathway

The following diagram illustrates the modulation of the GABA-A receptor by this compound, leading to neuronal inhibition.

Experimental Protocols

Synthesis of this compound (Generalized)

A common method for the synthesis of N-acylureas like this compound involves the acylation of a corresponding urea derivative. The original synthesis is described in German patent DE 327129. A generalized laboratory-scale protocol based on similar reactions is provided below.

Materials:

-

2-Bromo-2-ethylbutyrylurea

-

Acetic anhydride

-

Anhydrous pyridine (or another suitable base/solvent)

-

Hydrochloric acid (dilute)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-2-ethylbutyrylurea in a minimal amount of anhydrous pyridine.

-

To this solution, add a molar excess of acetic anhydride.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure crystals.

-

Dry the purified crystals under vacuum and characterize them using techniques such as melting point determination, NMR, and mass spectrometry.

Quantification in Biological Matrices (Generalized HPLC Method)

A high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma and urine has been described by Höbel and Bender (1977). A generalized protocol based on this type of analysis is as follows.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or a suitable buffer

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation (Plasma/Urine):

-

To 1 mL of plasma or urine, add an internal standard.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.

-

Elute the analyte from the SPE cartridge or evaporate the organic layer from the liquid-liquid extraction to dryness.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., ~210 nm).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the prepared samples and standards into the HPLC system.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacokinetics and Toxicology (Data on Related Compounds)

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Intraperitoneal | 1.8 mmoles/kg |

Prolonged use of bromoureides, including this compound, can lead to bromide accumulation and a condition known as "bromism," characterized by neurological and psychological symptoms.

Conclusion

This compound is a sedative-hypnotic agent that enhances GABAergic inhibition in the central nervous system. This technical guide has provided an overview of its chemical properties, mechanism of action, and generalized experimental protocols. The significant gap in publicly available quantitative pharmacokinetic and toxicological data for this compound highlights an area for future research. The information and protocols presented herein are intended to serve as a foundation for researchers and drug development professionals working to further characterize this and related compounds.

References

- 1. Systematic toxicological analysis of drugs and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and quantitative determination of this compound, carbromal, and bromisoval as well as their main metabolites by means of high-pressure liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and safety of aclidinium bromide, a muscarinic antagonist, in adults with normal or impaired renal function: A phase I, open-label, single-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of rapacuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maurer, Meyer, Pfleger, Weber: GC-MS Library of Drugs, Poisons, and Their Metabolites 6th Edition - Wiley Science Solutions [sciencesolutions.wiley.com]

A Technical Guide to the Historical Development and Discovery of Acetylcarbromal as a Sedative

This technical guide provides a comprehensive overview of the historical development, discovery, mechanism of action, and eventual decline in the use of acetylcarbromal as a sedative-hypnotic agent. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Introduction and Historical Context

Acetylcarbromal, also known by trade names such as Sedamyl, Abasin, and Acetyladalin, is a sedative and hypnotic drug belonging to the ureide (acylurea) group of compounds.[1] It was discovered by Bayer in 1917 and was subsequently marketed in Europe and the United States for the management of insomnia and other sleep disorders.[1][2] Structurally, acetylcarbromal is related to the barbiturates, which are cyclic ureas, and was one of the earlier non-barbiturate sedatives developed in the early 20th century.[1][3] The use of bromides for neurological and mental conditions dates back to the 19th century, but they were gradually replaced by newer agents like phenobarbital and later, acetylcarbromal, due to toxicity concerns.[4] However, the therapeutic utility of acetylcarbromal has since diminished with the advent of safer and more effective sedative-hypnotics.[2][5]

Synthesis and Chemical Properties

The synthesis of acetylcarbromal was first described in a German patent filed by Bayer in 1920.[1] As an N-acylurea, its synthesis typically involves the acylation of a urea derivative.

-

IUPAC Name: N-(Acetylcarbamoyl)-2-bromo-2-ethylbutanamide[1]

-

Chemical Formula: C9H15BrN2O3[6]

-

Molecular Weight: 279.13 g/mol [6]

The logical workflow for the synthesis of acetylcarbromal, based on general principles of organic chemistry for such compounds, is outlined below.

Caption: Logical synthesis workflow for Acetylcarbromal.

Mechanism of Action as a Sedative

Acetylcarbromal exerts its sedative and hypnotic effects by modulating the central nervous system (CNS), specifically by enhancing the activity of the γ-aminobutyric acid (GABA) system.[2][7] GABA is the primary inhibitory neurotransmitter in the brain, and its function is to reduce neuronal excitability.[2][7]

The mechanism involves the following steps:

-

Binding to GABA-A Receptor: Acetylcarbromal acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site itself.[7][8]

-

Potentiation of GABA Effect: This binding enhances the effect of GABA on the receptor, increasing the influx of chloride ions into the neuron.[2][7][8]

-

Neuronal Hyperpolarization: The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane.[2][7]

-

Inhibition of Action Potential: This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in decreased neuronal excitability.[2][7]

-

Sedative Effect: The overall reduction in neuronal activity throughout the CNS produces the characteristic calming and sedative effects.[2][7]

This mechanism is analogous to that of other sedatives like barbiturates and benzodiazepines, although acetylcarbromal is structurally distinct from these compounds.[7]

Caption: Signaling pathway of Acetylcarbromal's sedative action.

Quantitative Data on Sedative Efficacy

Direct comparative clinical trial data for acetylcarbromal is scarce in modern literature.[8] However, historical use and preclinical studies on related compounds provide some insight into its efficacy and dosage. For insomnia, a common starting dose was in the range of 200-300 mg taken before bedtime.[2] The onset of action is relatively rapid, with sedative effects typically observed within 30 to 60 minutes of oral administration.[2]

| Compound | Test Parameter | Species | Route of Administration | Value | Unit |

| Bromisoval | ISD50 (Sedative Effect) | Mouse | Intraperitoneal | 150 | mg/kg |

| Bromisoval | LD50 (Lethal Dose) | Mouse | Intraperitoneal | 400 | mg/kg |

| Acetylcarbromal | Typical Human Dose | Human | Oral | 200-300 | mg |

Note: ISD50 (Median Inhibitory Synaptic Dose) is the dose required to produce a sedative effect in 50% of the animal population. LD50 is the dose that is lethal to 50% of the animal population. The lack of available data for acetylcarbromal prevents a direct comparison of potency and therapeutic index.[8]

Experimental Protocols for Evaluating Sedative Efficacy

Standardized preclinical assays are employed to determine the sedative and hypnotic properties of compounds like acetylcarbromal. A common method is the Thiopental-induced sleeping time test, which assesses the ability of a test compound to potentiate the hypnotic effect of a barbiturate.

Protocol: Thiopental-Induced Sleeping Time Test

-

Animal Model: Male ICR mice (or a similar strain) are typically used, weighing between 20-25g. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Grouping and Administration:

-

Animals are randomly divided into groups (n=8-10 per group).

-

The control group receives the vehicle (e.g., saline or a suitable solvent).

-

Test groups receive varying doses of the test compound (e.g., acetylcarbromal) administered intraperitoneally (i.p.) or orally (p.o.).

-

-

Induction of Sleep: 30-60 minutes after the administration of the test compound or vehicle, a sub-hypnotic or hypnotic dose of Thiopental sodium (e.g., 40-50 mg/kg, i.p.) is administered to all animals.

-

Measurement of Sleep Parameters:

-

Onset of Sleep: The time from Thiopental administration to the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

Duration of Sleep: The time from the loss of the righting reflex to its spontaneous recovery is measured as the sleeping time.

-

-

Data Analysis: The mean sleep duration for each test group is compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant increase in sleeping duration in the test groups indicates a sedative-hypnotic effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early clinical neurochemistry of CNS-active drugs. Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 6. This compound | C9H15BrN2O3 | CID 6489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

Acecarbromal: A Comprehensive Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acecarbromal, a sedative and hypnotic agent, has been a subject of pharmacological interest. Understanding its solubility profile is critical for its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of its primary mechanism of action.

This compound Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, established qualitative descriptions provide valuable guidance for solvent selection in research and formulation development.

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

| Solvent | Qualitative Solubility Description | Estimated Quantitative Solubility (mg/mL) |

| Water | Slightly soluble[1] | Low (specific value not available) |

| Ethanol | Freely soluble[1] | High (specific value not available) |

| Ethyl Acetate | Freely soluble[1] | High (specific value not available) |

| Methanol | Likely soluble (inferred) | Moderate to High |

| Acetone | Likely soluble (inferred) | Moderate to High |

| Chloroform | Likely soluble (inferred) | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Likely soluble (inferred) | High |

Note: The quantitative solubility values for methanol, acetone, chloroform, and DMSO are inferred based on the polarity and common solvency properties of these organic solvents for structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. The following protocol is a detailed methodology based on best practices in the pharmaceutical sciences.

1. Materials and Equipment:

-

This compound (pure, crystalline powder)

-

Selected solvents (e.g., purified water, ethanol, methanol, acetone, chloroform, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant, moderate agitation speed (e.g., 100-200 rpm).

-

Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the experiment.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached. The time required may need to be determined empirically by taking samples at various time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

- Report the solubility in units of mg/mL or mol/L.

- Specify the solvent, temperature, and duration of the experiment.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its sedative and hypnotic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Experimental workflow for this compound solubility determination.

References

Acecarbromal: A Technical Guide to Molecular Weight and Empirical Formula Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight and empirical formula of Acecarbromal, a sedative and hypnotic drug. The document outlines the fundamental physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for dose calculations, formulation development, and quality control in a pharmaceutical setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BrN₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 279.13 g/mol | [1][2][3][4][5] |

| Empirical Formula | C₉H₁₅BrN₂O₃ | [1][2][3][4][5] |

| Percent Composition | C: 38.73%, H: 5.42%, Br: 28.63%, N: 10.04%, O: 17.20% | [3] |

Experimental Protocols

The determination of the empirical and molecular formulas of a compound like this compound relies on a combination of elemental analysis and molecular weight determination techniques.

Determination of Empirical Formula via Combustion Analysis

The empirical formula, representing the simplest whole-number ratio of atoms in a compound, is experimentally determined using combustion analysis.[6][7][8]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a combustion tube.

-

Combustion: The sample is heated to a high temperature in the presence of excess oxygen, leading to complete combustion. The carbon in the sample is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O). The nitrogen content is typically determined in a separate analysis by converting it to nitrogen gas (N₂). The bromine content can be determined by subsequent titration or ion chromatography after absorption in a suitable solution.

-

Absorption and Measurement: The combustion products are passed through a series of absorption tubes. One tube contains a substance that absorbs water (e.g., magnesium perchlorate), and another absorbs carbon dioxide (e.g., sodium hydroxide). The mass of each absorption tube is measured before and after the combustion to determine the mass of water and carbon dioxide produced.

-

Calculation of Elemental Masses:

-

The mass of carbon is calculated from the mass of CO₂.

-

The mass of hydrogen is calculated from the mass of H₂O.

-

The mass of nitrogen is determined from the volume of N₂ gas produced.

-

The mass of bromine is determined by titration.

-

The mass of oxygen is typically determined by subtracting the masses of all other elements from the initial sample mass.

-

-

Conversion to Moles: The mass of each element is converted to moles by dividing by its respective molar mass.[9]

-

Determination of the Simplest Ratio: The number of moles of each element is divided by the smallest number of moles calculated. This gives the molar ratio of the elements.

-

Empirical Formula: The resulting numbers are rounded to the nearest whole numbers to obtain the subscripts for the empirical formula.

Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for determining the molecular weight of a compound with high accuracy.[10]

Methodology:

-

Ionization: A sample of this compound is introduced into the mass spectrometer and is ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Deflection: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the abundance of ions at each mass-to-charge ratio.

-

Mass Spectrum: The output is a mass spectrum, which plots ion intensity versus mass-to-charge ratio. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M+), from which the molecular weight can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the empirical and molecular formulas of a chemical compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetylcarbromal [webbook.nist.gov]

- 3. This compound [drugfuture.com]

- 4. KEGG DRUG: this compound [genome.jp]

- 5. acetyl carbromal | 77-66-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]

- 9. youtube.com [youtube.com]

- 10. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Acecarbromal by High-Performance Liquid Chromatography (HPLC)

Introduction

Acecarbromal, also known as acetylcarbromal, is a sedative and hypnotic drug belonging to the ureide group.[1] Its chemical formula is C9H15BrN2O3 with a molecular weight of 279.13 g/mol .[2][3] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[2]

Proposed HPLC Method for this compound Quantification

This method utilizes reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[5]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Methanol and Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Run Time | 10 minutes |

Illustrative Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC method. These values are illustrative and should be determined experimentally during method validation.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Results |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range (µg/mL) | - | 5 - 100 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 1.5 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |

| Specificity | No interference from blank/placebo | Peak purity > 99% |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation (Methanol:Water, 65:35 v/v):

-

Measure 650 mL of HPLC-grade methanol.

-

Measure 350 mL of HPLC-grade water.

-

Combine the methanol and water in a suitable container and mix thoroughly.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark. Mix well.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to a concentration within the working standard range.

-

2. HPLC System Setup and Analysis

-

Set up the HPLC system with the specified column and chromatographic conditions.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Diagrams

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Application Note: Analysis of Acecarbromal in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Acecarbromal in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a sedative and hypnotic drug of the ureide class, requires robust analytical methods for its monitoring in clinical and forensic toxicology. The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by chemical derivatization to improve the analyte's chromatographic properties. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound quantification in a biological matrix.

Introduction

This compound, chemically N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide, is a sedative-hypnotic agent.[1] Monitoring its presence and concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the investigation of potential overdose or abuse cases. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of drugs and their metabolites in biological samples, offering high selectivity and sensitivity.[2]

Due to the polar nature and potential thermal instability of the ureide group in this compound, direct GC analysis can be challenging. Therefore, a derivatization step is typically required to enhance volatility and improve peak shape. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Carbromal or a stable isotope-labeled this compound)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Phosphate buffer (pH 6.0)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine (anhydrous)

-

Deionized water

2. Sample Preparation

-

Urine Sample Collection and Storage: Collect urine samples in sterile containers. Samples should be stored at -20°C until analysis.

-

Hydrolysis (Optional): To a 2 mL urine sample, add 1 mL of β-glucuronidase solution in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours to cleave any potential glucuronide conjugates.

-

Extraction:

-

Allow the hydrolyzed urine sample to cool to room temperature.

-

Spike the sample with the internal standard.

-

Add 2 mL of phosphate buffer (pH 6.0).

-

Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Evaporation:

-

Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

3. Derivatization

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

The analysis is performed on a GC-MS system with the following parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Splitless mode, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 100°C (hold for 1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

5. Data Analysis and Quantification

-

A calibration curve is generated by analyzing a series of calibration standards prepared in drug-free urine and subjected to the same extraction and derivatization procedure.

-

The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound.

| Parameter | Value |

| Retention Time (min) | ~ 10.5 |

| Quantifier Ion (m/z) | [To be determined experimentally, e.g., 235] |

| Qualifier Ions (m/z) | [To be determined experimentally, e.g., 189, 263] |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Linearity Range | 15 - 1000 ng/mL (r² > 0.995) |

| Recovery (%) | > 85% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

Note: The m/z values are hypothetical and would need to be confirmed through experimental analysis of the derivatized this compound standard.

Metabolism of this compound

This compound is metabolized by hepatic microsomal enzymes.[3] Prolonged use may lead to the accumulation of bromide ions.[3] The metabolism of the structurally similar compound, carbromal, results in hypnotically active metabolites, suggesting that this compound may also produce active metabolites that could be targeted for a more comprehensive toxicological analysis.[4]

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in urine. The sample preparation procedure involving liquid-liquid extraction and subsequent derivatization is effective for achieving the required sensitivity and selectivity for clinical and forensic applications.

Visualizations

Experimental Workflow for this compound Analysis

Signaling Pathway (Metabolic Fate)

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. [On the toxicology of carbromal. I. Estimation of carbromal and its hypnotically active metabolites in rats and humans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Evaluation of Acecarbromal's Sedative Effects

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the sedative and hypnotic effects of Acecarbromal in animal models. The methodologies described are standard preclinical assays for assessing central nervous system (CNS) depressant activity.

Introduction to this compound and its Mechanism of Action

This compound, also known as acetylcarbromal, is a sedative-hypnotic agent belonging to the bromoureide class of drugs.[1][2] Its therapeutic effects are primarily attributed to its interaction with the central nervous system. While it is an older drug and less commonly used today, its mechanism of action provides a clear basis for evaluating its sedative properties.[3]

Mechanism of Action: this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] GABA is the primary inhibitory neurotransmitter in the brain.[3][4] this compound binds to a site on the GABA-A receptor complex, distinct from the GABA binding site, which enhances the receptor's affinity for GABA.[1][4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3][4] This cascade of events results in the observed sedative and hypnotic effects.[1][4]

Experimental Protocols for Sedative Effect Evaluation

The following are detailed methodologies for standard preclinical assays to quantify the sedative and hypnotic efficacy of this compound.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and exploratory behavior in rodents. A sedative compound is expected to decrease these activities.

Protocol:

-

Apparatus: A square arena (e.g., 50x50x40 cm for mice) with the floor divided into a grid of equal squares. The arena should be in a sound-attenuated room with consistent, dim lighting.

-

Animals: Adult male or female mice (e.g., C57BL/6, 8-10 weeks old). Animals should be habituated to the testing room for at least 1 hour before the experiment.

-

Procedure: a. Administer this compound or a vehicle control at predetermined doses via an appropriate route (e.g., intraperitoneally, orally). b. After a set pre-treatment period (e.g., 30 minutes), gently place the mouse in the center of the open field arena. c. Record the animal's activity for a defined period (e.g., 5-10 minutes) using a video tracking system or manual observation.

-

Parameters Measured:

-

Locomotor Activity: Total distance traveled, number of grid lines crossed.

-

Exploratory Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of rearings (vertical explorations). A significant decrease in these parameters compared to the control group suggests a sedative effect.[1]

-

Thiopental-Induced Sleeping Time Test

This test evaluates the hypnotic or sedative-potentiating effect of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like thiopental.

Protocol:

-

Animals: Adult male or female mice.

-

Procedure: a. Administer this compound or a vehicle control at various doses. b. After a specific pre-treatment time, administer a standard dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.) to induce sleep. c. Immediately observe the animals for the onset of sleep, defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back). d. Record the duration of sleep, which is the time from the loss to the regaining of the righting reflex.[1]

-

Parameters Measured:

-

Onset of Sleep (Latency): Time from thiopental injection to the loss of the righting reflex.

-

Duration of Sleep: Time from the loss to the recovery of the righting reflex. A significant increase in the duration of sleep or a decrease in the onset of sleep compared to the control group indicates a hypnotic or sedative-potentiating effect.[1]

-

Data Presentation

Table 1: Hypothetical Sedative Effects of this compound in Mice

| Experimental Test | Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |

| Open Field Test | Total Distance Traveled (cm) | TBD | TBD | TBD | TBD |

| Rearing Frequency | TBD | TBD | TBD | TBD | |

| Time in Center (s) | TBD | TBD | TBD | TBD | |

| Sleeping Time Test | Sleep Latency (min) | TBD | TBD | TBD | TBD |

| Sleep Duration (min) | TBD | TBD | TBD | TBD | |

| TBD: To Be Determined through experimentation. |

Table 2: Preclinical Data for Bromisoval (a related bromoureide) in Mice [1]

| Compound | Parameter | Value (mg/kg) | Animal Model |

| Bromisoval | ISD50 | 150 | Mouse |

| Bromisoval | LD50** | 400 | Mouse |

| ISD50 (Median Inhibitory Synaptic Dose): The dose required to produce a sedative effect in 50% of the animal population.[1] | |||

| **LD50 (Median Lethal Dose): The dose that is lethal to 50% of the animal population.[1] |

Safety Considerations

A significant consideration for bromoureide compounds like this compound is the risk of bromide toxicity, or "bromism," with chronic use.[1] Chronic administration can lead to the accumulation of bromide ions, causing symptoms such as memory loss, confusion, and hallucinations.[5] Therefore, studies involving prolonged use should include monitoring for signs of bromism. Additionally, this compound can interact with other CNS depressants, such as alcohol and benzodiazepines, potentially leading to enhanced sedative effects and respiratory depression.[3][4]

References

Standard Operating Protocols for Acecarbromal Administration in Rodent Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acecarbromal, a sedative and hypnotic agent, acts by enhancing the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[1][2][3]. This potentiation of GABAergic neurotransmission leads to sedative, hypnotic, and anxiolytic effects[1][3]. While historically used for insomnia and anxiety, its application in contemporary rodent research is not well-documented, with a notable lack of specific quantitative preclinical data on sedative efficacy and toxicity[3].

These protocols provide a generalized framework for the administration of this compound in rodent models, drawing from established methodologies for sedative-hypnotic evaluation and general principles of laboratory animal science. Researchers should consider these as a starting point, to be adapted and optimized for specific experimental needs and institutional guidelines.

Key Considerations:

-

Limited Data: There is a significant lack of publicly available preclinical data for this compound in rodents, including median sedative doses (ISD50) and lethal doses (LD50)[3]. This necessitates careful dose-finding studies.

-

Bromide Toxicity: As a bromoureide compound, prolonged use of this compound carries the risk of bromide toxicity, or "bromism"[3][4]. Chronic studies should include monitoring for signs of bromism.

-

Vehicle Selection: The choice of vehicle for this compound administration is critical and should be non-toxic and compatible with the chosen route of administration[5]. The pH of the final formulation should be as close to neutral as possible[5].

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table presents data for a structurally and mechanistically similar bromoureide compound, Bromisoval, to provide a potential reference point for experimental design. It is crucial to note that these values are not directly transferable to this compound and empirical determination of its specific parameters is essential.

| Compound | Test | Parameter | Value (mmol/kg) | Species | Administration | Reference |

| Bromisoval | Sedative Activity | ISD50 (Median Sedative Dose) | 0.35 (0.30-0.39) | Mouse | Intraperitoneal | [3] |

| Acute Toxicity | LD50 (Median Lethal Dose) | 3.25 (2.89-3.62) | Mouse | Intraperitoneal | [3] | |

| This compound | Sedative Activity | ISD50 or ED50 | Not Available | - | - | [3] |

| Acute Toxicity | LD50 | Not Available | - | - | [3] |

Experimental Protocols

General Preparation and Formulation

Objective: To prepare this compound for administration to rodents.

Materials:

-

This compound powder

-